molecular formula C27H29N3O5S B11438747 (2E)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11438747
M. Wt: 507.6 g/mol
InChI Key: QQDTZGKHBQNXHU-BUVRLJJBSA-N
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Description

The compound (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and thiazolotriazine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various chemical transformations and can be used in the development of new materials with unique properties.

Biology

In biological research, this compound has shown potential as a bioactive molecule with various pharmacological effects. It may be studied for its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its unique structure and biological activity make it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolotriazine derivatives with varying substituents on the phenyl rings. Examples include:

  • (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-ETHOXYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, increased bioactivity, or unique interactions with molecular targets.

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

(2E)-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C27H29N3O5S/c1-5-12-34-20-9-6-18(7-10-20)13-21-25(31)28-27-30(29-21)26(32)24(36-27)15-19-8-11-22(23(14-19)33-4)35-16-17(2)3/h6-11,14-15,17H,5,12-13,16H2,1-4H3/b24-15+

InChI Key

QQDTZGKHBQNXHU-BUVRLJJBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC(C)C)OC)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC(C)C)OC)SC3=NC2=O

Origin of Product

United States

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